molecular formula C21H25BrN4O5S B11984192 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11984192
M. Wt: 525.4 g/mol
InChI Key: BZMAXPOZOHOYBZ-OEAKJJBVSA-N
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Description

2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a piperazine ring, and an ethoxy-hydroxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]-1-piperazine. This intermediate is then reacted with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iodophenyl derivatives.

Scientific Research Applications

2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromophenyl and sulfonyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H25BrN4O5S

Molecular Weight

525.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN4O5S/c1-2-31-19-5-3-4-16(21(19)28)14-23-24-20(27)15-25-10-12-26(13-11-25)32(29,30)18-8-6-17(22)7-9-18/h3-9,14,28H,2,10-13,15H2,1H3,(H,24,27)/b23-14+

InChI Key

BZMAXPOZOHOYBZ-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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